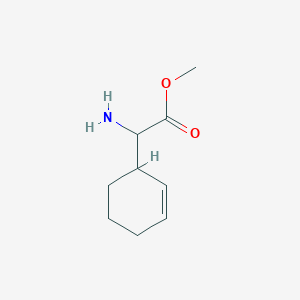

Methyl 2-amino-2-(cyclohex-2-EN-1-YL)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate is an α-amino ester derivative featuring a cyclohexene ring and an amino group attached to the acetate backbone. Notably, cyclohexene-containing compounds are intermediates in the production of bioactive molecules, such as the proteasome inhibitor salinosporamide A in Salinispora tropica . The amino group enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with glycine methyl ester in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using standard techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate and related compounds:

Key Research Findings

- Biosynthetic Coupling: In S. tropica, cyclohexenyl volatiles and salinosporamide A share biosynthetic intermediates, highlighting metabolic efficiency .

- Stereochemical Impact: The (R)-configuration in methyl (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate enhances enzymatic specificity in antibiotic synthesis .

- Synthetic Versatility: Ugi reactions enable rapid diversification of amino ester scaffolds for drug discovery .

Biological Activity

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in relation to metabolic processes and neuroprotective effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has a unique structural configuration that influences its biological activity. The presence of an amino group and a cyclohexene moiety contributes to its interaction with biological targets. The molecular formula is C_{11}H_{17}NO_2, and it possesses both hydrophilic and hydrophobic characteristics, which may affect its solubility and bioavailability.

1. Metabolic Effects

Research indicates that this compound may influence metabolic pathways related to obesity and insulin sensitivity. A study exploring its analogues found that modifications to the cyclohexene structure could enhance the potency of compounds in inhibiting kinases involved in metabolic regulation, such as TBK1 and IKKε. These kinases play critical roles in inflammation and energy homeostasis, suggesting that this compound could have implications for treating metabolic disorders like type 2 diabetes .

2. Neuroprotective Properties

Neuroprotective effects have been suggested through studies utilizing models of neurodegenerative diseases. The compound's structural similarity to known neuroprotective agents indicates potential activity against oxidative stress and neuroinflammation. In particular, compounds with similar structures have shown promise in alleviating symptoms associated with Parkinson's disease by modulating neuroinflammatory pathways .

Case Study 1: Metabolic Regulation

A study involving the administration of similar compounds demonstrated significant reductions in weight gain and improved insulin sensitivity in obese mouse models. The analogues derived from this compound exhibited IC50 values as low as 210 nM in cell assays, indicating strong biological activity against targeted kinases .

Case Study 2: Neuroprotection

In a model using MPTP-induced neurotoxicity, derivatives of this compound were tested for their ability to protect dopaminergic neurons. Results indicated that certain modifications enhanced the protective effects against neuronal death, highlighting the importance of functional groups in determining biological outcomes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical for understanding its efficacy. Key findings include:

| Modification | Effect on Activity | IC50 Value |

|---|---|---|

| Cyclohexyl modification | Increased IL-6 secretion | 210 nM |

| Amino group substitution | Enhanced potency against TBK1 | Varies by analogue |

| Aromatic substitutions | Modulated neuroprotective effects | Significant improvement |

These results suggest that specific modifications can lead to enhanced biological activity, providing a pathway for developing more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate, and how do reaction conditions influence yield and purity?

- Answer : The compound is typically synthesized via esterification of 2-amino-2-(cyclohex-2-en-1-yl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux . Alternatively, Grignard reactions involving cyclohex-2-enylmethanol derivatives and methyl glycinate precursors have been employed, with yields dependent on stoichiometric control of the organometallic reagent and temperature gradients . Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most reliable for structural characterization, and how are data contradictions resolved?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools. For example, GC-MS analysis of methyl 2-(cyclohex-2-en-1-yl)acetate derivatives confirmed molecular ions (e.g., m/z 154) and fragmentation patterns (e.g., loss of methanol or methyl ester groups) . Contradictions between predicted and observed spectra (e.g., unexpected stereochemical signals) are resolved via X-ray crystallography using programs like SHELXL for refinement .

Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic or electrophilic environments?

- Answer : The ester group undergoes nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acids under acidic/basic conditions), while the amino group participates in Schiff base formation or Michael additions. The cyclohexene moiety enables Diels-Alder cycloadditions or epoxidation. Mechanistic pathways are validated using kinetic isotope effects or computational modeling (DFT) .

Advanced Research Questions

Q. How do data contradictions arise in studies of stereoisomerism or regioselectivity during derivatization?

- Answer : Contradictions often stem from incomplete separation of diastereomers (e.g., cis/trans cyclohexene configurations) or competing reaction pathways (e.g., epoxidation vs. hydroxylation of the cyclohexene ring). For example, biosynthetic studies of related cyclohexenyl derivatives in Salinispora tropica revealed intermediates like 3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid, which can isomerize under acidic conditions, complicating spectral interpretation . Resolution requires chiral HPLC or enzymatic assays to isolate enantiomers.

Q. What is the compound’s role in biosynthetic pathways, particularly in marine actinomycetes?

- Answer : In Salinispora tropica, methyl 2-(cyclohex-2-en-1-yl)acetate derivatives are biosynthesized alongside salinosporamide A, a proteasome inhibitor. The cyclohexene moiety originates from cyclohexenylalanine, a non-proteinogenic amino acid. Knockout experiments of salX and salD genes demonstrated disrupted production of both volatiles and salinosporamide, highlighting metabolic coupling .

Q. How can stereochemical outcomes be controlled during asymmetric synthesis of cyclohexene-containing analogs?

- Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Rhodium-BINAP complexes) direct stereochemistry. For example, enzymatic resolution using lipases or esterases can separate racemic mixtures of this compound derivatives, as demonstrated in the synthesis of D-dihydrophenylglycine methyl ester hemi-sulfate salts .

Q. What structure-activity relationships (SAR) are critical for optimizing biological activity in drug discovery?

- Answer : Key SAR parameters include:

- Cyclohexene substitution : Electron-withdrawing groups (e.g., halogens) enhance electrophilicity for covalent binding to targets.

- Amino group positioning : α-Amino esters improve solubility and mimic natural amino acids, facilitating receptor interactions.

- Ester stability : Methoxy groups reduce hydrolysis rates, prolonging bioavailability (e.g., analogs with 3-ethoxy-4-hydroxyphenyl groups showed enhanced antibacterial activity) .

Q. What crystallographic challenges arise when resolving structures of salts or solvates?

- Answer : Disordered solvent molecules (e.g., water or ethanol) and counterion placement (e.g., sulfate in hemi-sulfate salts) complicate refinement. SHELXL’s constraints (e.g., ISOR, DELU) are applied to model anisotropic displacement parameters. For example, the hemi-sulfate salt of methyl (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate required twinning correction and high-resolution data (<1.0 Å) for accurate resolution .

Q. Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄, MeOH, reflux | 78 | >95% | |

| Grignard addition | Cyclohex-2-enyl-MgBr, THF, −78°C | 65 | 90% |

Q. Table 2: Comparative Biological Activities of Derivatives

| Derivative | Target Activity (IC₅₀) | Key Structural Feature | Reference |

|---|---|---|---|

| 5-Chloro-indol-3-yl analog | Anticancer (2.3 µM) | Chloro substituent | |

| 3-Ethoxy-4-hydroxyphenyl | Antibacterial (8.5 µg/mL) | Ethoxy group |

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

methyl 2-amino-2-cyclohex-2-en-1-ylacetate |

InChI |

InChI=1S/C9H15NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h3,5,7-8H,2,4,6,10H2,1H3 |

InChI Key |

QHWYMAYJCIYDOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCCC=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.